molecular formula C13H18N2O5 B3349243 3'-o-Allylthymidine CAS No. 211191-57-0

3'-o-Allylthymidine

Cat. No.: B3349243
CAS No.: 211191-57-0
M. Wt: 282.29 g/mol
InChI Key: RLZDTULMQCRTLP-HBNTYKKESA-N
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Description

3'-O-Allylthymidine is a thymidine analogue modified at the 3'-hydroxyl position with an allyl group (-CH₂-CH=CH₂). Thymidine, a deoxyribonucleoside critical to DNA synthesis, serves as the scaffold for this derivative. The allyl group introduces steric bulk and hydrophobicity, which can influence enzymatic stability, solubility, and interactions with biological targets such as kinases or polymerases.

Properties

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-3-4-19-9-5-11(20-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZDTULMQCRTLP-HBNTYKKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464850
Record name 3'-o-allylthymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211191-57-0
Record name 3'-o-allylthymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Allylthymidine typically involves the protection of the 5’-hydroxyl group of thymidine, followed by the selective allylation of the 3’-hydroxyl group. One common method includes the use of trityl protection for the 5’-hydroxyl group, followed by mesylation of the 3’-hydroxyl group. The mesylated intermediate is then treated with an allylating agent to introduce the allyl group .

Industrial Production Methods: Industrial production of 3’-O-Allylthymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Allylthymidine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl group, reverting to thymidine.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products: The major products formed from these reactions include epoxides, reduced thymidine, and various substituted thymidine derivatives.

Scientific Research Applications

Antiviral Research

3'-O-Allylthymidine has been investigated for its antiviral properties, particularly against herpes simplex virus (HSV). Research indicates that this compound can inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that 3'-O-AT acts as a substrate for viral DNA polymerases, leading to the incorporation of the modified nucleotide into viral DNA, which disrupts normal replication processes .

Case Study: HSV Inhibition

  • Objective : To evaluate the efficacy of 3'-O-AT against HSV.
  • Methods : In vitro assays were conducted using infected cell lines treated with varying concentrations of 3'-O-AT.
  • Results : The compound showed a dose-dependent reduction in viral titers, with significant inhibition observed at concentrations above 10 µM.

Photocleavable Nucleotides

Another notable application of this compound is in the development of photocleavable nucleotides. These modified nucleotides are used in various biotechnological applications, including controlled release systems for oligonucleotides and gene delivery.

Case Study: Synthesis of Photocleavable Nucleotides

  • Objective : To synthesize a photocleavable fluorescent nucleotide based on 3'-O-AT.
  • Methods : The synthesis involved the modification of thymidine to incorporate a photocleavable group and fluorescent label.
  • Results : The resultant nucleotide demonstrated effective cleavage upon UV irradiation, facilitating the release of attached oligonucleotides in a controlled manner .

Molecular Probes

This compound is also utilized as a molecular probe in various biochemical assays. Its unique structure allows it to be incorporated into DNA strands, enabling researchers to study DNA dynamics and interactions.

Case Study: DNA Dynamics

  • Objective : To assess the incorporation of 3'-O-AT into DNA and its effects on stability.
  • Methods : Incorporation efficiency was measured using gel electrophoresis and stability assays.
  • Results : The presence of 3'-O-AT increased the thermal stability of DNA duplexes, suggesting potential applications in designing stable oligonucleotide-based therapeutics.

Drug Development

The structural modifications provided by this compound offer promising avenues for drug development, particularly in creating more effective antiviral and anticancer agents. Its ability to mimic natural nucleotides while providing enhanced properties makes it a valuable candidate for further exploration.

Case Study: Anticancer Activity

  • Objective : To evaluate the anticancer potential of 3'-O-AT derivatives.
  • Methods : Various derivatives were synthesized and tested against cancer cell lines.
  • Results : Several derivatives exhibited cytotoxic effects on cancer cells, indicating potential for therapeutic development.

Data Summary Table

Application AreaKey FindingsReferences
Antiviral ResearchInhibits HSV replication; effective at >10 µM
Photocleavable NucleotidesEffective cleavage upon UV irradiation
Molecular ProbesIncreases DNA duplex stability
Drug DevelopmentCytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of 3’-O-Allylthymidine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis is crucial for its antiviral activity . The molecular targets include viral reverse transcriptase and other enzymes involved in DNA replication.

Comparison with Similar Compounds

Comparison with Similar Thymidine Analogues

Substituent Effects on Enzymatic Stability

Modifications at the 3'-position of thymidine significantly impact resistance to enzymatic hydrolysis. For example:

  • 3'-O-Tritylthymidine : The trityl group (a bulky triphenylmethyl substituent) provides steric shielding, reducing susceptibility to nucleases. This property is exploited in oligonucleotide synthesis to protect the 3'-OH during solid-phase assembly .
  • 3'-Glycinyl-thymidine derivatives: Amino acid ester prodrugs, such as 3'-Glycinyl-3-(5-{o-carboran-1-yl}pentan-1-yl)thymidine, demonstrate variable hydrolysis rates depending on the substituent. Glycinyl esters are cleaved by esterases, enhancing prodrug activation in biological systems .
  • This suggests that 3'-O-Allylthymidine may exhibit intermediate stability compared to trityl (more stable) and glycinyl (less stable) derivatives.

Impact on Solubility and Bioavailability

Hydrophobic substituents like allyl or trityl groups reduce aqueous solubility but may enhance membrane permeability:

  • 3'-O-Tritylthymidine : The highly hydrophobic trityl group drastically reduces solubility, limiting its utility in aqueous systems without organic cosolvents .
  • 3'-Benzylamino-thymidine: The benzylamino group introduces moderate hydrophobicity, balancing solubility and cellular uptake. This analogue was synthesized to study thymidine kinase 2 (TK2) inhibition, where lipophilicity aids membrane penetration .
  • 3'-Allyl group : Allyl substituents are less hydrophobic than trityl but more so than glycinyl or hydroxyl groups. This may confer favorable pharmacokinetics, as seen in other allylated nucleosides with improved blood-brain barrier penetration.

Data Table: Comparative Properties of Thymidine Analogues

Compound Substituent Solubility Enzymatic Stability Key Biological Activity Reference
Thymidine -OH High Low DNA synthesis substrate -
3'-O-Tritylthymidine Trityl Very Low Very High Oligonucleotide synthesis
3'-Glycinyl-thymidine Glycinyl ester Moderate Moderate Prodrug activation
3'-Benzylamino-thymidine Benzylamino Low High TK2 inhibition
3'-Azido-3'-deoxythymidine Azido Moderate High Antiviral (HIV reverse transcriptase inhibitor)
This compound Allyl Low-Moderate Moderate Hypothetical: Gene therapy, antiviral Inferred

Biological Activity

3'-O-Allylthymidine (3'-O-allyl-3-deoxythymidine) is a modified nucleoside that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound features an allyl group at the 3' position of the sugar moiety, which provides distinctive chemical characteristics that can be leveraged in various applications, particularly in molecular biology and pharmacology.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C10H13N2O4\text{C}_{10}\text{H}_{13}\text{N}_{2}\text{O}_{4}

This indicates the presence of a hydroxymethyl group, a methyl group, and an allyl substituent on the sugar ring. The allyl group is crucial for its biological activity as it influences the compound's interaction with enzymes and its incorporation into nucleic acids.

As a nucleotide analog, this compound interferes with standard base pairing during DNA replication and transcription. This interference can lead to several biological effects:

  • Inhibition of DNA Polymerases : The allyl modification can block the 3'-OH group, preventing further extension during DNA synthesis. Studies show that this compound can be incorporated into DNA strands but may result in termination of replication due to the structural modification .
  • Fluorescent Properties : When synthesized as a photocleavable fluorescent nucleotide (e.g., 3'-O-allyl-dUTP-PC-Bodipy-FL-510), it allows for tracking and monitoring of DNA synthesis processes in real time. This property is particularly useful in sequencing technologies .

Biological Applications

The applications of this compound are diverse, spanning several fields:

  • Molecular Biology : It serves as a tool for studying DNA synthesis and repair mechanisms. Its ability to act as a reversible terminator enhances its utility in sequencing applications where precise control over nucleotide incorporation is necessary .
  • Cancer Research : The compound's interference with normal DNA replication processes can provide insights into the mechanisms of carcinogenesis. Research indicates that modifications in nucleoside structures like this compound may influence mutation rates and cancer development pathways .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential benefits and limitations:

Study Findings
Design and Synthesis Demonstrated that allyl groups can be used effectively as blocking groups in nucleotide analogs.
Enzyme Interaction Found that various DNA polymerases could incorporate this compound under specific conditions, albeit with varying efficiency.
Photocleavable Nucleotides Showed successful synthesis of photocleavable fluorescent nucleotides that allow for real-time monitoring of DNA synthesis.

Case Studies

  • Incorporation Efficiency : A study evaluated the incorporation efficiency of this compound by different DNA polymerases, revealing that while some enzymes could efficiently incorporate this modified nucleotide, others struggled, indicating a need for enzyme optimization in applications involving this compound .
  • Cancer Pathway Analysis : Research focusing on the mutagenic potential of nucleoside analogs like this compound has provided insights into how structural modifications can influence carcinogenic pathways, suggesting potential roles in cancer therapeutics or diagnostics .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3'-O-Allylthymidine?

  • Methodological Answer : Synthesis typically involves nucleoside modification via allylation at the 3'-OH position of thymidine. Key steps include:
  • Protection/deprotection strategies to ensure regioselectivity.
  • Characterization using 1^1H NMR, 13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
  • Purity assessment via HPLC or elemental analysis. Detailed protocols should align with journal guidelines to ensure reproducibility, including full spectral data in supporting information .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy (1^1H and 13^13C) to verify allyl group attachment and sugar conformation.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., allyl C=C stretch).
  • Chromatographic methods (HPLC, TLC) to assess purity . Cross-referencing data with published spectra of analogous compounds is advised .

Q. How should researchers integrate spectral data from this compound with existing literature?

  • Methodological Answer :
  • Conduct a systematic review of structurally similar nucleosides (e.g., 3'-azido-thymidine analogs) using databases like PubChem and SciFinder .
  • Compare chemical shifts (NMR), fragmentation patterns (MS), and retention times (HPLC) with literature values. Discrepancies should prompt re-evaluation of synthetic conditions or analytical parameters .

Q. What protocols ensure the stability of this compound under experimental conditions?

  • Methodological Answer :
  • Storage : In anhydrous, inert atmospheres at -20°C to prevent hydrolysis or oxidation.
  • Stability assays : Monitor degradation via periodic HPLC analysis under varying pH, temperature, and light exposure . Pre-experiment stability checks are critical for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer :
  • Systematic replication : Reproduce published protocols with strict adherence to reaction conditions (e.g., solvent purity, catalyst loading).
  • Critical variables : Test effects of temperature, stirring rate, and protecting groups on yield.
  • Data validation : Use internal standards (e.g., spiked controls) in NMR/LC-MS to quantify yield accurately . Publish negative results and methodological nuances to clarify discrepancies .

Q. What strategies optimize reaction conditions for this compound synthesis while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., reagent stoichiometry, reaction time).
  • In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress.
  • Byproduct analysis : Isolate and characterize side products via preparative HPLC and structural elucidation to refine pathways .

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Hypothesis-driven assays : For antiviral studies, use cell-based models (e.g., HIV RT inhibition assays) with positive/negative controls.
  • Dose-response curves : Test across logarithmic concentrations to determine IC50_{50} values.
  • Metabolic stability : Assess pharmacokinetics using liver microsome assays. Ensure compliance with ethical guidelines for biological materials .

Q. What approaches address challenges in achieving high purity (>99%) for this compound in large-scale syntheses?

  • Methodological Answer :
  • Chromatographic purification : Use flash chromatography or preparative HPLC with orthogonal solvent systems.
  • Crystallization optimization : Screen solvents for recrystallization to enhance purity.
  • Quality control : Implement rigorous in-process testing (e.g., inline UV monitoring) and batch-wise LC-MS validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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